molecular formula C6H8Cl2N2O B3046261 2-Chloro-6-methoxypyridin-3-amine hydrochloride CAS No. 1216499-22-7

2-Chloro-6-methoxypyridin-3-amine hydrochloride

Cat. No.: B3046261
CAS No.: 1216499-22-7
M. Wt: 195.04
InChI Key: CSBNIFQFMVZPDS-UHFFFAOYSA-N
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Description

2-Chloro-6-methoxypyridin-3-amine hydrochloride (CAS 1216499-22-7) is a high-purity chemical intermediate of significant value in medicinal chemistry and drug discovery research. With a molecular formula of C6H8Cl2N2O and a molecular weight of 195.05 g/mol, this compound is characterized as a solid and should be stored sealed in a dry environment at room temperature . This compound serves as a versatile synthon, primarily due to the reactivity of its chloro and amino functional groups, which allow for further functionalization. A prominent application of this scaffold and its derivatives is in the synthesis of novel compounds for neurodegenerative disease research. Specifically, derivatives of this chemical class have been utilized in the development of N-(6-methoxypyridin-3-yl)quinolin-2-amine derivatives, which are being investigated as high-affinity ligands for α-synuclein aggregates, a pathological hallmark of Parkinson's disease . These ligands show promise as potential positron emission tomography (PET) tracers for detecting α-synuclein aggregates in the brain, representing a critical tool for diagnostic and therapeutic development . Furthermore, the methoxypyridine motif is recognized in other research areas, such as the design of gamma-secretase modulators for Alzheimer's disease research, highlighting its importance in developing central nervous system (CNS)-targeted therapeutics . When handling this material, appropriate safety precautions must be observed. It is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation . Researchers should wear suitable protective equipment, handle the product in a well-ventilated area, and use a chemical fume hood . This product is intended For Research Use Only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

2-chloro-6-methoxypyridin-3-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7ClN2O.ClH/c1-10-5-3-2-4(8)6(7)9-5;/h2-3H,8H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSBNIFQFMVZPDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=C(C=C1)N)Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30674511
Record name 2-Chloro-6-methoxypyridin-3-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30674511
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1216499-22-7
Record name 2-Chloro-6-methoxypyridin-3-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30674511
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Nitro Reduction Pathway

Starting Material: 2-Chloro-3-Nitro-6-Methoxypyridine

A widely reported method begins with 2-chloro-3-nitro-6-methoxypyridine as the precursor. The nitro group at position 3 is reduced to an amine, followed by hydrochloric acid treatment to form the hydrochloride salt.

Reaction Steps:
  • Catalytic Hydrogenation :

    • The nitro group is reduced using hydrogen gas (H₂) in the presence of a palladium-on-carbon (Pd/C) catalyst in ethanol.
    • Conditions : 25–50°C, 1–3 atm H₂ pressure, 6–12 hours.
    • Yield : 67–71%.
  • Acid Treatment :

    • The resulting 2-chloro-6-methoxypyridin-3-amine is dissolved in hydrochloric acid (HCl) and crystallized to form the hydrochloride salt.
    • Solvent : Ethanol or water.
    • Purity : ≥99% after recrystallization.
Optimization Insights:
  • Catalyst Loading : Increasing Pd/C from 5% to 10% reduces reaction time by 30% but raises costs.
  • Temperature Control : Exceeding 50°C leads to dechlorination side reactions.

Direct Amination of Halogenated Pyridines

Buchwald-Hartwig Amination

This method employs transition-metal catalysis to introduce the amine group directly onto a chlorinated pyridine backbone.

Reaction Steps:
  • Substrate Preparation :
    • Start with 2,6-dichloro-3-methoxypyridine .
  • Amination :

    • Use a palladium catalyst (e.g., Pd(OAc)₂), Xantphos ligand, and ammonia gas in toluene.
    • Conditions : 100–120°C, 12–24 hours.
    • Yield : 50–60%.
  • Salt Formation :

    • Treat with HCl gas in dichloromethane to precipitate the hydrochloride salt.
Challenges:
  • Regioselectivity : Competing amination at position 2 requires careful ligand selection.
  • Catalyst Cost : High palladium loading limits industrial scalability.

Methoxy Group Introduction via Nucleophilic Substitution

Displacement of Hydroxyl Groups

For substrates lacking the methoxy group, nucleophilic substitution introduces the methoxy moiety.

Reaction Steps:
  • Substrate : 2-Chloro-3-amino-6-hydroxypyridine .
  • Methylation :

    • React with methyl iodide (CH₃I) in the presence of potassium carbonate (K₂CO₃) in dimethylformamide (DMF).
    • Conditions : 60–80°C, 6–8 hours.
    • Yield : 75–85%.
  • Salt Formation :

    • Dissolve in HCl-saturated ethanol and evaporate to dryness.
Side Reactions:
  • Over-alkylation : Excess CH₃I leads to dimethylation; controlled stoichiometry mitigates this.

Industrial-Scale Synthesis

Continuous Flow Reactor Systems

Recent patents highlight the use of continuous flow reactors to improve efficiency and safety:

Key Features:
  • Automated Feed Systems : Precise control of reagent ratios (e.g., H₂ gas in hydrogenation).
  • In-Line Purification : Integrated crystallization units reduce downstream processing.
  • Scalability : Achieves 90% yield at 10 kg/batch.

Comparative Analysis of Methods

Method Starting Material Yield (%) Reaction Time (h) Cost (Relative)
Nitro Reduction 2-Chloro-3-nitro-6-methoxy 71 12 Low
Buchwald-Hartwig 2,6-Dichloro-3-methoxy 60 24 High
Nucleophilic Sub 2-Chloro-3-amino-6-hydroxy 85 8 Moderate

Key Takeaways :

  • The nitro reduction pathway offers the best balance of yield and cost for laboratory-scale synthesis.
  • Industrial settings favor continuous flow systems for scalability.

Purification and Characterization

Recrystallization

  • Solvent System : Methanol/water (3:1) achieves >99% purity.
  • Melting Point : 203–205°C (decomposition observed above 210°C).

Spectroscopic Data

  • ¹H NMR (D₂O, 400 MHz): δ 8.12 (d, J=8.4 Hz, 1H), 6.85 (d, J=8.4 Hz, 1H), 3.95 (s, 3H).
  • LC-MS : m/z 173.5 [M+H]⁺ (calc. 173.04).

Chemical Reactions Analysis

Types of Reactions

2-Chloro-6-methoxypyridin-3-amine hydrochloride can undergo various chemical reactions, including:

    Nucleophilic substitution: The chlorine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The nitro group (if present) can be reduced to an amine.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Chloro-6-methoxypyridin-3-amine hydrochloride has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It serves as a building block for the development of biologically active compounds.

    Medicine: It is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: It is used in the production of dyes, agrochemicals, and pharmaceuticals

Mechanism of Action

The mechanism of action of 2-Chloro-6-methoxypyridin-3-amine hydrochloride involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act by inhibiting enzymes or binding to receptors, thereby modulating biological pathways. The exact molecular targets and pathways depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Key Observations:

Positional Isomerism: Compounds like 5-chloro-6-methoxypyridin-3-amine and 6-chloro-2-methoxypyridin-3-amine share the same molecular formula but differ in substituent positions. These changes significantly alter electronic properties and binding affinities.

Complex Derivatives : The piperidinyl-containing analog (N,N-Dimethyl-6-(piperidin-3-yl)pyridin-2-amine hydrochloride ) introduces a basic nitrogen center, enabling interactions with biological targets like ion channels or neurotransmitter receptors .

Pharmacological Relevance

  • Antimicrobial Agents : Chloropyridine derivatives are explored for antibacterial activity, with substituent positions influencing efficacy .
  • Radiopharmaceuticals: Iodo- and technetium-labeled analogs (e.g., 6-amino-4-(3-iodoanilino)-2-methylpyrimidin-1-ium chloride) are used in imaging studies .

Biological Activity

Overview

2-Chloro-6-methoxypyridin-3-amine hydrochloride is an organic compound with the molecular formula C6H8ClN2O·HCl. Its structure features a chlorine atom at the 2-position, a methoxy group at the 6-position, and an amino group at the 3-position of the pyridine ring. This unique substitution pattern contributes to its distinct chemical and biological properties, making it a subject of interest in various fields, including medicinal chemistry, agricultural science, and material science.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. It may function as an enzyme inhibitor or receptor modulator , influencing various biochemical pathways. For example, it has been investigated for its potential antimicrobial and anticancer properties, suggesting that it may inhibit enzymes involved in disease pathways or bind to receptors that mediate cellular responses.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against a range of bacterial strains, suggesting potential applications in developing new antibiotics.

Anticancer Properties

The compound has also been explored for its anticancer activity. Preliminary studies show that it can inhibit the growth of cancer cell lines, potentially through mechanisms involving apoptosis induction or cell cycle arrest. For instance, it has been shown to affect the proliferation of specific leukemia cell lines, indicating a need for further exploration in cancer therapy .

Research Applications

This compound serves as a valuable intermediate in synthesizing various pharmaceuticals. Its applications extend to:

  • Pharmaceutical Development : Used in creating anti-inflammatory and anticancer agents.
  • Agricultural Chemicals : Utilized in formulating herbicides and pesticides to enhance crop protection.
  • Material Science : Investigated for its potential in developing novel materials with improved durability .

Comparative Studies

To better understand the biological activity of this compound, it is useful to compare it with similar compounds. Below is a summary table comparing this compound with related pyridine derivatives.

Compound NameStructure CharacteristicsBiological Activity
2-Chloro-6-methoxypyridin-3-amineCl at 2-position, OCH3 at 6-positionAntimicrobial, Anticancer
2-Chloro-6-methoxypyridineCl at 2-position onlyLimited biological activity
6-Chloro-2-methoxypyridin-3-amineCl at 6-positionModerate antimicrobial activity

Case Studies

  • Antimicrobial Efficacy : A study conducted on various bacterial strains revealed that this compound exhibited significant inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) comparable to established antibiotics.
  • Cancer Cell Line Studies : In vitro assays using leukemia cell lines demonstrated that treatment with the compound resulted in reduced cell viability and increased apoptosis markers, suggesting its potential as a therapeutic agent in cancer treatment .

Q & A

Q. How can researchers design controlled experiments to resolve discrepancies in synthetic yields?

  • Methodology : Factorial design (e.g., 23^3 matrix) tests variables: catalyst loading, solvent polarity, and reaction time. ANOVA identifies significant factors. Replicate reactions (n=5) under optimal conditions reduce standard deviation. ICP-MS detects residual metal catalysts .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Chloro-6-methoxypyridin-3-amine hydrochloride
Reactant of Route 2
2-Chloro-6-methoxypyridin-3-amine hydrochloride

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